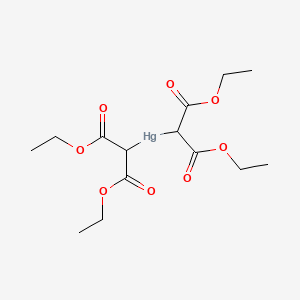
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury is a chemical compound known for its unique structure and properties It consists of a mercury atom bonded to two 1,3-diethoxy-1,3-dioxopropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury typically involves the reaction of mercury salts with 1,3-diethoxy-1,3-dioxopropan-2-yl derivatives. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound into mercury metal and other reduced species.
Substitution: The compound can participate in substitution reactions where the 1,3-diethoxy-1,3-dioxopropan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury. Substitution reactions result in the formation of new organomercury compounds with different functional groups.
Scientific Research Applications
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in developing new pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of advanced materials and as a precursor for other organomercury compounds.
Mechanism of Action
The mechanism by which Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bis(1,3-dioxopropan-2-yl)mercury: Lacks the ethoxy groups, leading to different reactivity and applications.
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)lead: Similar structure but with lead instead of mercury, resulting in distinct chemical properties and uses.
Uniqueness
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury is unique due to its specific combination of mercury and 1,3-diethoxy-1,3-dioxopropan-2-yl groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
64451-25-8 |
|---|---|
Molecular Formula |
C14H22HgO8 |
Molecular Weight |
518.91 g/mol |
IUPAC Name |
bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury |
InChI |
InChI=1S/2C7H11O4.Hg/c2*1-3-10-6(8)5-7(9)11-4-2;/h2*5H,3-4H2,1-2H3; |
InChI Key |
NNHBNSIWBZNIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)[Hg]C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















